2,4,6-Trimethylphenyl 2-methoxybenzoate
Description
Properties
CAS No. |
77408-43-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-11-9-12(2)16(13(3)10-11)20-17(18)14-7-5-6-8-15(14)19-4/h5-10H,1-4H3 |
InChI Key |
FUMOQDFZWVFUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
The synthesis of 2,4,6-trimethylphenyl 2-methoxybenzoate necessitates two primary precursors: 2-methoxybenzoic acid (or its acyl chloride derivative) and 2,4,6-trimethylphenol.
Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane or toluene. Patent CN1927800A demonstrates that acylation catalysts like iron(III) oxide (Fe₂O₃) enhance chlorination rates, achieving 97% conversion at 80°C within 6 hours. Excess chlorinating agent (1.5–2.0 equiv) ensures complete acid consumption, with gaseous byproducts (HCl, SO₂) removed under reduced pressure. The resulting 2-methoxybenzoyl chloride is typically used in situ to minimize hydrolysis.
Esterification Methodologies
Acyl Chloride-Mediated Nucleophilic Substitution
The most scalable route involves reacting 2-methoxybenzoyl chloride with 2,4,6-trimethylphenol in the presence of a base to neutralize HCl.
Base Selection and Solvent Systems
Patent CN107304220B highlights the efficacy of tertiary amines (e.g., pyridine, triethylamine) in dichloromethane or toluene, with yields reaching 88–92%. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems (water:toluene), reducing reaction times from 12 hours to 4–6 hours.
Representative Procedure
- Charge a 500 mL flask with 2,4,6-trimethylphenol (10.0 g, 66.2 mmol), toluene (150 mL), and triethylamine (7.4 mL, 72.8 mmol).
- Cool to 0–5°C and add 2-methoxybenzoyl chloride (11.2 g, 66.2 mmol) dropwise over 30 minutes.
- Warm to 25°C and stir for 6 hours.
- Wash sequentially with 5% HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL).
- Dry over MgSO₄, filter, and concentrate under vacuum.
- Recrystallize from ethanol/water (4:1) to afford white crystals (14.8 g, 89% yield).
One-Pot Tandem Catalysis
Innovative approaches adapted from CN107304220B utilize sodium ethoxide (NaOEt) generated in situ to activate the phenol nucleophile while facilitating acyl chloride coupling. This method eliminates separate base-addition steps, streamlining the process.
Optimized One-Pot Protocol
- Combine sodium (1.5 g, 65.2 mmol) and anhydrous ethanol (3.0 g, 65.2 mmol) in toluene (50 mL) at 50–55°C.
- Add 2,4,6-trimethylphenol (9.8 g, 65.2 mmol) and stir for 2 hours.
- Introduce 2-methoxybenzoyl chloride (11.2 g, 65.2 mmol) at 70–75°C over 1 hour.
- Reflux for 5 hours, then quench with water (30 mL).
- Isolate the organic phase, wash, dry, and recrystallize to yield 15.1 g (91%) of product.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methodologies:
| Parameter | Acyl Chloride + Base | One-Pot NaOEt Catalysis |
|---|---|---|
| Yield (%) | 89 | 91 |
| Reaction Time (h) | 6 | 5 |
| Purity (HPLC, %) | 99.2 | 99.5 |
| Solvent | Toluene | Toluene |
| Temperature Range (°C) | 0–25 | 50–75 |
| Catalyst | Triethylamine | NaOEt |
Data derived from procedures in CN107304220B and analogous esterification literature.
Purification and Characterization
Crude this compound is purified via fractional recrystallization or column chromatography.
Recrystallization Optimization
Ethanol-water mixtures (4:1 v/v) provide optimal crystal growth, with a recovery efficiency of 85–90%. Patent CN1927800A emphasizes cooling rates (<5°C/min) to prevent oiling out.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95–7.10 (m, 2H, ArH),- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95–7.10 (m, 2H, ArH), 6.65 (s, 2H, ArH), 3.90 (s, 3H, OCH₃), 2.30 (s, 6H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (Ar C=C).
- GC-MS : m/z 284 [M]⁺.
Industrial-Scale Considerations
Batch reactors with overhead condensers and Dean-Stark traps minimize azeotrope-related yield losses during toluene reflux. Patent CN1927800A advocates for continuous-flow systems to enhance mixing and heat transfer in large-scale acyl chloride syntheses.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylbenzoic acid or 2-methoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethylphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2,4,6-Trimethylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological targets. The aromatic rings in the compound can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Benzoate Esters
Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) share the 2-methoxybenzoate backbone but incorporate sulfonylurea and triazine functionalities, enabling herbicidal activity .
Triazine-Containing Esters
The compound methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) from demonstrates how triazine rings coupled with benzoate esters enable diverse reactivity.
Impact of Substituent Bulk and Position
- Steric Effects : The mesityl group in the target compound imposes greater steric hindrance than methyl or methoxy groups in analogs like metsulfuron methyl ester. This may reduce crystallization propensity, necessitating advanced techniques like SHELX-based crystallography for structural analysis .
- Electronic Effects : The 2-methoxy group (ortho position) on the benzoate ring may induce intramolecular hydrogen bonding or steric strain, altering solubility and reactivity compared to para-substituted analogs.
Table 1: Structural and Functional Comparison
Research Findings and Implications
Physicochemical Properties
- Solubility : Predicted to be low in polar solvents due to the mesityl group but soluble in toluene or dichloromethane.
- Stability : Enhanced steric shielding around the ester bond may reduce hydrolysis rates compared to less hindered analogs.
Q & A
Q. Critical Parameters :
- Reaction temperature (0°C to room temperature) prevents side reactions.
- Stoichiometric excess of acyl chloride (1.2–1.5 equiv) ensures complete phenol conversion.
How can the crystallographic structure of this compound be resolved, and what software is recommended?
Advanced Question
X-ray crystallography is the gold standard. Key methodological considerations:
Q. Common Pitfalls :
- Twinning or poor crystal quality may require data reprocessing or alternative refinement strategies (e.g., HKLF5 in SHELXL) .
What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be interpreted?
Basic Question
- 1H/13C NMR : Confirm ester linkage (δ ~165–170 ppm for carbonyl in 13C NMR) and methoxy/methyl substituents .
- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
Q. Advanced Data Contradictions :
- Discrepancies in Melting Points : May arise from polymorphic forms or impurities. Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and compare DSC profiles .
- Unexpected NMR Splitting : Investigate rotational barriers of methoxy groups using variable-temperature NMR .
How can computational methods complement experimental data in studying this compound’s reactivity?
Advanced Question
- DFT Calculations : Use Gaussian or ORCA to model:
- Transition states for ester hydrolysis (B3LYP/6-31G* level) .
- Electron density maps for hydrogen-bonding interactions in crystals .
- MD Simulations : Predict solubility parameters in different solvents (e.g., logP via COSMO-RS) .
Q. Validation :
- Compare computed IR/NMR spectra with experimental data to refine force fields .
What are the challenges in synthesizing derivatives of this compound, and how can they be mitigated?
Advanced Question
- Functionalization : Direct electrophilic substitution is hindered by steric bulk from trimethylphenyl groups. Strategies include:
- Directed ortho-Metalation : Use LDA or TMPMgCl·LiCl to introduce substituents .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K2CO3) .
Q. Byproduct Management :
- Monitor reactions via TLC and use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd .
How does steric hindrance from the 2,4,6-trimethylphenyl group influence the compound’s chemical behavior?
Advanced Question
- Reactivity : Steric shielding reduces nucleophilic attack on the ester carbonyl, enhancing stability under basic conditions .
- Crystal Packing : Bulky substituents favor herringbone arrangements, observed in related structures via π-π interactions .
Q. Experimental Evidence :
- Compare hydrolysis rates with less-hindered analogs (e.g., phenyl vs. trimethylphenyl esters) under identical conditions .
What safety considerations are critical when handling intermediates like 2-methoxybenzoyl chloride?
Basic Question
- Corrosivity : Use gloves and face shields; neutralize spills with sodium bicarbonate .
- Ventilation : Perform reactions in a fume hood to avoid HCl fumes .
- Storage : Keep acyl chlorides under inert atmosphere (argon) at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
